2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Description
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.21138974 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, piperazine derivatives act as antagonists to dopamine and serotonin receptors, blocking their activity .
Biochemical Pathways
It is known that similar compounds, such as piperazine derivatives, can influence various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the physicochemical properties of similar compounds can be modified to improve their pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve dna-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-12-18(23(2)3)22-20(21-14)25-10-8-24(9-11-25)19(26)15-6-7-16(27-4)17(13-15)28-5/h6-7,12-13H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLDAIZAKXPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.